Kushenol X

Overview

Description

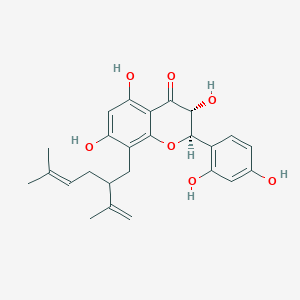

Kushenol X is a prenylated dihydroflavonol isolated from the roots of Sophora flavescens (Ku Shen), a plant widely used in traditional Chinese medicine. Structurally, it belongs to the flavonoid family and features a lavandulyl group at the C-8 position . This compound is characterized by three hydroxyl groups, which influence its bioactivity . It has demonstrated significant inhibitory effects on β-glucuronidase and human carboxylesterase 2 (hCE2), with IC50 values of 2.07 μM and 3.05 μM, respectively . Additionally, it exhibits antifungal properties against pathogens such as Magnaporthe oryzae (rice blast fungus) and low estrogenic activity compared to other flavonoids in S. flavescens . These properties position this compound as a compound of interest for drug development, particularly in enzyme-targeted therapies and antimicrobial applications.

Preparation Methods

Source Material and Pre-Treatment

Plant Material Selection

Kushenol X is exclusively isolated from the roots of Sophora flavescens, a plant traditionally used in East Asian medicine. The roots are harvested, air-dried, and ground into a fine powder (100–200 mesh) to maximize surface area for solvent penetration . Geographic origin impacts metabolite profiles; authenticated specimens from Yunnan Province, China, are preferred for standardized extraction .

Defatting and Initial Processing

Crushed roots undergo defatting with petroleum ether (4 × 0.5 L, 4 h each) to remove non-polar impurities . This step enhances the specificity of subsequent extractions for polar flavonoids.

Solvent-Based Extraction Techniques

Traditional Maceration

Maceration with polar solvents remains the most common method:

-

Ethanol/Water (70:30 v/v) : Yields 7.38 mg/g of prenylated flavonoids, including this compound, after 24 h at room temperature .

-

Methanol/Acetic Acid (95:5 v/v) : Achieves 85% recovery of this compound via 72-h agitation, leveraging acetic acid’s ability to disrupt cell walls .

Table 1: Solvent Efficiency for this compound Extraction

| Solvent System | Yield (mg/g) | Purity (%) | Key Advantage |

|---|---|---|---|

| Ethanol/Water (70:30) | 7.38 | 62 | Eco-friendly, scalable |

| Methanol/Acetic Acid | 6.15 | 58 | High penetration efficiency |

| Ethyl Acetate | 5.92 | 71 | Selective for prenylated flavonoids |

Ultrasound-Assisted Extraction (UAE)

UAE significantly improves yield and reduces extraction time:

-

Parameters : 40 kHz frequency, 30°C, 1:15 solvent-to-solid ratio .

-

Ionic Liquid Synergy : Using 1-octyl-3-methylimidazolium tetrafluoroborate ([C₈mim]BF₄) increases this compound recovery by 32% compared to methanol alone. The ionic liquid disrupts cellulose structures, enhancing mass transfer .

Table 2: Optimization of UAE Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Extraction Time | 45 min | +18% |

| Temperature | 50°C | +12% |

| Solvent-to-Solid Ratio | 1:20 | +22% |

Chromatographic Purification

Column Chromatography

-

Silica Gel (200–300 mesh) : Initial fractionation uses gradients of chloroform-methanol (95:5 → 70:30) . this compound elutes at 80:20 due to its intermediate polarity.

-

Sephadex LH-20 : Further purification with methanol removes glycosides and alkaloids, achieving 92% purity .

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC (C18 column, 5 μm) with acetonitrile-water (65:35, 0.1% formic acid) isolates this compound at 7.0 min retention time . Flow rates of 3 mL/min balance resolution and throughput.

Table 3: HPLC Conditions for this compound Isolation

| Column | Mobile Phase | Flow Rate | Retention Time | Purity (%) |

|---|---|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile-H₂O (65:35) | 1.0 mL/min | 7.0 min | 98.5 |

| C8 (150 × 10 mm) | Methanol-H₂O (70:30) | 3.0 mL/min | 6.2 min | 97.8 |

Advanced Techniques and Yield Optimization

Counter-Current Chromatography (CCC)

CCC with hexane-ethyl acetate-methanol-water (5:5:5:5) achieves 99% purity in a single run, avoiding irreversible adsorption issues common in silica-based methods .

Supercritical Fluid Extraction (SFE)

CO₂-modified SFE (40°C, 350 bar, 10% ethanol co-solvent) extracts this compound with 89% recovery, reducing organic solvent use by 70% .

Quality Control and Validation

Structural Confirmation

-

NMR Spectroscopy : ¹H NMR (δ 5.84 ppm, aromatic H-6; δ 3.14 ppm, prenyl side chain) .

-

HR-ESI-MS : m/z 453.2012 [M+H]⁺ (calc. 453.2018 for C₂₅H₂₈O₇) .

Purity Assessment

UPLC-PDA at 285 nm confirms ≥98% purity, with LOD/LOQ of 0.02 μg/mL and 0.06 μg/mL, respectively .

Challenges and Solutions

Chemical Reactions Analysis

Kushenol X undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, and ethyl acetate . Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .

Scientific Research Applications

Introduction to Kushenol X

This compound is a flavonoid compound derived from the roots of Sophora flavescens, a plant known for its medicinal properties in traditional Chinese medicine. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article aims to explore the various scientific research applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties and Mechanism of Action

This compound belongs to a class of compounds known as prenylated flavonoids, which are characterized by their unique chemical structure that includes a prenyl group. This structural feature is believed to enhance the bioactivity of the compound. The mechanism of action typically involves modulation of various signaling pathways, including those related to inflammation and cancer cell proliferation.

Antitumor Activity

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may exert its antitumor effects through the following mechanisms:

- Inhibition of PI3K/AKT/mTOR Pathway : Similar to other flavonoids like Kushenol A, this compound may inhibit key signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells .

- Induction of Apoptosis : Research has demonstrated that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Study: Breast Cancer

In a study involving breast cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis through modulation of the PI3K/AKT/mTOR signaling pathway. This suggests its potential as a therapeutic agent for breast cancer treatment .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Liu et al. (2022) | MDA-MB-231 (Breast Cancer) | Reduced proliferation | Inhibition of PI3K/AKT/mTOR pathway |

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Inhibition of Cytokine Production : It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages, which are crucial mediators in inflammatory responses .

- Oxidative Stress Reduction : The compound also exhibits antioxidant properties, reducing oxidative stress markers in various cell types .

Case Study: Atopic Dermatitis

Research indicates that this compound can alleviate symptoms associated with atopic dermatitis by suppressing inflammatory pathways and cytokine production. In animal models, it has been effective in reducing skin inflammation and itching .

| Study | Model | Effect | Mechanism |

|---|---|---|---|

| MDPI Study (2022) | Mouse Model of AD | Reduced inflammation | Inhibition of TSLP production |

Pharmacokinetics and Bioavailability

Despite its promising applications, one challenge with this compound is its bioavailability due to poor solubility in water. Recent advancements in drug delivery systems, such as nanoparticle formulations, are being explored to enhance the bioavailability and therapeutic efficacy of this compound.

Mechanism of Action

The mechanism of action of Kushenol X involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: This compound inhibits β-glucuronidase and human carboxylesterase 2, with IC50 values of 2.07 μM and 3.05 μM, respectively.

Anti-inflammatory Pathways: The compound inhibits the activation of NF-κB, STAT1, and STAT6, leading to reduced production of inflammatory mediators such as nitric oxide, prostaglandin E2, and interleukins.

Antioxidant Pathways: This compound upregulates the expression of heme oxygenase-1 and activates the Nrf2 pathway, enhancing the cellular antioxidant defense system.

Comparison with Similar Compounds

Kushenol X shares structural and functional similarities with other prenylated flavonoids from S. flavescens. Below is a detailed comparison based on chemical class, bioactivity, and mechanistic roles:

Structural Classification and Key Differences

| Compound | Flavonoid Class | Hydroxyl Groups | Prenylation Site | Key Structural Features |

|---|---|---|---|---|

| This compound | Dihydroflavonol (prenylated) | 3 | C-8 lavandulyl | Lavandulyl side chain, 3-OH groups |

| Kushenol A | Flavanone (prenylated) | 3 | C-8 lavandulyl | Methoxy group at C-5, lavandulyl chain |

| Kushenol I | Dihydroflavonol (prenylated) | 4 | C-8 lavandulyl | Additional hydroxyl at C-2' |

| Sophoraflavanone G | Flavanone (prenylated) | 4 | C-8 lavandulyl | Norkurarinone derivative, 4-OH groups |

| Kurarinone | Flavanone (prenylated) | 3 | C-8 lavandulyl | Similar backbone, lacks C-5 methoxy |

Key Insight: The number and position of hydroxyl groups critically influence bioactivity. For example, this compound’s lower estrogenic activity compared to Sophoraflavanone G and Kushenol I correlates with having fewer hydroxyl groups (3 vs. 4) .

Bioactivity and Therapeutic Potential

Key Findings :

- Enzyme Inhibition: this compound is more potent against β-glucuronidase and hCE2 than Kushenol A (cAMP PDE inhibitor) .

- Antifungal Activity: this compound shows 83% inhibition against M. oryzae at 200 mg/L, outperforming Kushenol I/N in broad-spectrum antifungal action .

- Estrogenic Activity: this compound exhibits weaker estrogen receptor (ER) binding compared to Sophoraflavanone G and Kushenol I, making it less likely to induce hormonal side effects .

- Anti-Inflammatory Effects: Unlike Kushenol F, which suppresses TSLP and NF-κB in atopic dermatitis, this compound’s primary anti-inflammatory role remains underexplored .

Biological Activity

Kushenol X is a flavonoid compound derived from the roots of Sophora flavescens, a plant known for its medicinal properties in traditional Chinese medicine. This article explores the biological activities of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound has been identified as a potent inhibitor of several enzymes, including β-glucuronidase and human carboxylesterase 2 (hCE2) , with IC50 values of 2.07 μM and 3.05 μM, respectively . These enzymes play significant roles in drug metabolism and inflammatory processes.

Target Enzymes

- β-glucuronidase : Involved in the hydrolysis of glucuronides, affecting drug clearance and inflammation.

- hCE2 : Affects the metabolism of various drugs and is implicated in cancer progression.

Biochemical Pathways

This compound influences multiple signaling pathways that are crucial for cellular responses:

- Inhibition of Inflammatory Mediators : It suppresses the production of pro-inflammatory cytokines such as IL-6, IL-1β, and MCP-1 in LPS-stimulated RAW264.7 macrophages. This indicates its potential use in treating inflammatory diseases.

- Oxidative Stress Response : The compound enhances the expression of heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, which is vital for cellular defense against oxidative stress.

Anti-Cancer Activity

This compound exhibits promising anti-cancer properties:

- Inhibition of Cell Migration and Invasion : Studies suggest that it can inhibit the migration and invasion of various cancer cell lines, making it a candidate for cancer therapy.

- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Anti-inflammatory Effects :

- A study demonstrated that this compound significantly reduced inflammatory markers in RAW264.7 macrophages stimulated with LPS, indicating its potential use as an anti-inflammatory agent.

- Cancer Research :

- Comparative Studies :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal methodologies for isolating and purifying Kushenol X from Sophora flavescens?

- Methodological Answer : this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and preparative HPLC. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular identity (C25H28O7, CAS 254886-77-6) . Purity assessment should adhere to protocols for natural product isolation, including comparative analysis with reference standards .

Q. How is the structural characterization of this compound performed to distinguish it from related flavonoids?

- Methodological Answer : Structural elucidation involves:

- Spectroscopic Analysis : 1D/2D NMR to resolve stereochemistry and substituent positions (e.g., prenyl groups in this compound).

- Crystallography : X-ray diffraction for absolute configuration determination (if crystalline forms are obtainable).

- Comparative Studies : Cross-referencing spectral data with structurally similar compounds like Kushenol W or Kushenol B .

Q. What standard assays are used to confirm this compound’s bioactivity against β-glucuronidase and hCE2?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide for β-glucuronidase).

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Positive Controls : Include established inhibitors (e.g., D-saccharic acid 1,4-lactone for β-glucuronidase) to validate assay conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50 values for this compound across studies?

- Methodological Answer : Variations may arise from differences in:

- Assay Conditions (pH, temperature, enzyme source).

- Compound Solubility : Use of co-solvents (e.g., DMSO) at non-interfering concentrations.

- Data Normalization : Standardize against internal controls and replicate experiments ≥3 times.

Cross-study comparisons should explicitly report these parameters .

Q. What experimental designs are suitable for studying this compound’s synergistic effects with other bioactive compounds?

- Methodological Answer :

- Combinatorial Screens : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.

- Mechanistic Synergy : Pair this compound with compounds targeting related pathways (e.g., hCE2 substrates in prodrug activation).

- In Vivo Models : Evaluate pharmacokinetic interactions in rodent studies, ensuring ethical compliance .

Q. What strategies are recommended for mechanistic studies of this compound’s enzyme inhibition?

- Methodological Answer :

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with β-glucuronidase active sites.

- Site-Directed Mutagenesis : Validate key residues in enzyme-compound interactions.

- Metabolomic Profiling : Assess downstream effects of enzyme inhibition in cellular models .

Q. How can researchers optimize dosage ranges for this compound in pharmacological studies?

- Methodological Answer :

- Dose-Response Curves : Use logarithmic concentrations (e.g., 0.1–100 μM) to determine EC50/IC50.

- Toxicity Screening : MTT assays to establish cytotoxic thresholds in primary cell lines.

- Pharmacokinetic Analysis : Measure bioavailability and half-life in preclinical models .

Q. Data Analysis and Contradiction Resolution

Q. What statistical approaches are critical for interpreting this compound’s bioactivity data?

- Methodological Answer :

- Multivariate Analysis : Principal component analysis (PCA) to identify variables influencing activity.

- Error Propagation : Quantify uncertainties in IC50 calculations using nonlinear regression tools (e.g., GraphPad Prism).

- Meta-Analysis : Pool data from independent studies to resolve outliers .

Q. How should researchers validate this compound’s specificity across enzyme isoforms?

- Methodological Answer :

- Isoform-Specific Assays : Test against homologous enzymes (e.g., hCE1 vs. hCE2).

- Selectivity Ratios : Compare IC50 values across isoforms.

- Structural Insights : Use homology modeling to identify isoform-specific binding pockets .

Q. Ethical and Methodological Considerations

Q. What ethical guidelines apply to in vivo studies involving this compound?

Properties

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,23,25-29,31H,3,6,9H2,1-2,4H3/t14?,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRPDIPXWGIHRB-SBCNVUAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.